calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorophenyl, dihydroxy, and methylsulfonyl amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The methylsulfonyl amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylsulfonyl amino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Calcium;(3R,5S,6E,8E)-9-(4-chlorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate
- Calcium;(3R,5S,6E,8E)-9-(4-bromophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate
Uniqueness
The presence of the fluorophenyl group in the compound provides unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C44H56CaF2N6O12S2 |
---|---|
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.C22H30FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-15(2)14-24-22(26(3)33(4,31)32)25-20(16-8-10-17(23)11-9-16)7-5-6-18(27)12-19(28)13-21(29)30;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-11,14-15,18-19,27-28H,12-13H2,1-4H3,(H,29,30);/q;;+2/p-2/b10-9+;6-5+,20-7+,24-14+,25-22?;/t16-,17-;18-,19-;/m11./s1 |
InChI Key |
JGIGANIDURPHEK-QWNURZARSA-L |
Isomeric SMILES |
CC(C)/C=N/C(=N/C(=C/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)/C1=CC=C(C=C1)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C=NC(=NC(=CC=CC(CC(CC(=O)[O-])O)O)C1=CC=C(C=C1)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.